molecular formula C9H20N2 B13743084 (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine

(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine

Cat. No.: B13743084
M. Wt: 156.27 g/mol
InChI Key: UOYWUURPXFHBFC-SECBINFHSA-N
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Description

(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine is a chiral piperazine derivative Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Chemical Reactions Analysis

Types of Reactions

(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce various substituted piperazines .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

(2S)-1,4-dimethyl-2-propan-2-ylpiperazine

InChI

InChI=1S/C9H20N2/c1-8(2)9-7-10(3)5-6-11(9)4/h8-9H,5-7H2,1-4H3/t9-/m1/s1

InChI Key

UOYWUURPXFHBFC-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H]1CN(CCN1C)C

Canonical SMILES

CC(C)C1CN(CCN1C)C

Origin of Product

United States

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